molecular formula C18H19BrN2O2 B3447320 1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3447320
M. Wt: 375.3 g/mol
InChI Key: WZDCFIKOVTUKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer progression, inflammation, and neurological disorders. In cancer cells, this compound has been found to induce apoptosis (programmed cell death) by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, it has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, it has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo studies. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells. In neurological disorders, it has been found to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its high potency and selectivity towards cancer, inflammation, and neurological disorders. It also has low toxicity and can be easily synthesized. However, its limitations include its poor solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the study of 1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine. These include:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties in vivo.
2. Development of new formulations to improve its solubility and bioavailability.
3. Investigation of its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders.
4. Identification of its molecular targets and pathways involved in its pharmacological effects.
5. Exploration of its combination therapy with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, 1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various cellular pathways involved in disease progression. Although it has some limitations, further studies are needed to determine its full potential as a therapeutic agent.

Scientific Research Applications

1-(4-bromobenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(4-bromophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-23-17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDCFIKOVTUKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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